Pyrazinuric acid is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. It is primarily known as a metabolite of pyrazinamide, an antibiotic used in the treatment of tuberculosis. Pyrazinuric acid plays a crucial role in the biological activity of pyrazinamide, which is converted to pyrazinoic acid within the body, demonstrating significant antibacterial properties against Mycobacterium tuberculosis.
Pyrazinuric acid is classified under the category of organic compounds known as pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms. Its molecular formula is , and it is typically synthesized from pyrazinoic acid through various chemical reactions. The compound's relevance extends beyond its metabolic role; it is also investigated for its potential therapeutic applications in treating other bacterial infections.
The synthesis of pyrazinuric acid can be achieved through multiple pathways. One notable method involves the hydrolysis of pyrazinamide to yield pyrazinoic acid, which can then be further processed to produce pyrazinuric acid.
Pyrazinuric acid features a distinct molecular structure characterized by its pyrazine ring and carboxylic functional groups. The structural formula can be represented as follows:
The compound exhibits polar characteristics due to the presence of functional groups, influencing its solubility and reactivity.
Pyrazinuric acid participates in various chemical reactions that are significant for its biological activity:
The mechanism of action for pyrazinuric acid primarily relates to its role as an active metabolite of pyrazinamide. Upon administration, pyrazinamide is converted enzymatically into pyrazinoic acid, which then exerts its antibacterial effects by:
Pyrazinuric acid's primary application lies within the pharmaceutical industry:
Pyrazinoic acid (POA), systematically named pyrazine-2-carboxylic acid, is a heteroaromatic carboxylic acid with the molecular formula C₅H₄N₂O₂ and a molecular weight of 124.10 g/mol [2] [5]. Its core structure consists of a six-membered pyrazine ring — a diazine heterocycle containing two nitrogen atoms at positions 1 and 4 — with a carboxylic acid (-COOH) functional group attached to the carbon at position 2. This specific regiochemistry is critical for its antimycobacterial activity, as substitution at other ring positions (such as pyrazine-3-carboxylic acid) results in biologically inactive isomers [3]. The molecule exhibits planar geometry due to the aromatic pyrazine ring system, with bond lengths and angles characteristic of electron-deficient heterocycles. The carboxylic acid group lies coplanar with the ring, facilitating extended conjugation that influences both its electronic properties and intermolecular interactions in crystalline states [5].
X-ray crystallographic analyses reveal that POA forms hydrogen-bonded dimers in the solid state, a common feature of carboxylic acids. The dimerization occurs through pairing of the carboxylic acid groups via two intermolecular O-H···O hydrogen bonds, creating a classic R₂²(8) supramolecular synthon. This robust dimeric arrangement contributes to its relatively high melting point range of 222-225°C [3] [5]. While POA itself has no chiral centers and thus no stereoisomers, its derivatives—particularly esters and amides—frequently introduce elements of stereochemistry that significantly impact biological activity [4].
Table 1: Fundamental Physicochemical Properties of Pyrazinoic Acid
Property | Value | Measurement Conditions | Source |
---|---|---|---|
Molecular formula | C₅H₄N₂O₂ | - | [2] [5] |
Molecular weight | 124.10 g/mol | - | [5] |
Melting point | 222-225°C | - | [3] |
Density | 1.403 g/cm³ | Solid state | [3] |
Boiling point | 313.1°C at 760 mmHg | - | [3] |
Flash point | 143.1°C | - | [3] |
CAS registry number | 98-97-5 | - | [2] [5] |
POA exhibits distinctive acid-base behavior central to its biological mechanism. It is a moderately strong carboxylic acid with a pKₐ value of 2.9 [3] [6], making it significantly more acidic than aliphatic carboxylic acids (typically pKₐ 4-5) due to the electron-withdrawing effect of the pyrazine ring. This acidity dictates its pH-dependent speciation between the protonated (POAH) and deprotonated (POA⁻) forms according to the Henderson-Hasselbalch equation:
POAH ⇌ POA⁻ + H⁺ (pKₐ = 2.9)
This equilibrium governs POA's solubility profile, which demonstrates marked pH dependence. POA is sparingly soluble in cold water (~15 mg/mL) but becomes increasingly soluble in alkaline solutions where the anionic form predominates [3] [6]. The protonated species (POAH) exhibits greater lipophilicity (calculated logP 0.175) compared to the deprotonated form, enhancing its membrane permeability under acidic conditions—a property exploited in its prodrug design strategies [3] [8]. This pH-dependent lipophilicity is quantitatively described by the distribution coefficient (logD), which varies significantly across physiological pH ranges:
The McGovern volume of POA is calculated as 84.95 mL/mol, reflecting its compact molecular structure [8]. These properties collectively influence its pharmacokinetic behavior, particularly its ability to penetrate the complex mycobacterial cell wall under specific acidic conditions found in host environments [1] [6].
Although pyrazinoic acid itself lacks chiral centers, its ester and amide derivatives frequently incorporate stereogenic elements that profoundly influence their biological activity. When POA is conjugated to amino acids to create prodrugs, the resulting compounds contain chiral α-carbons whose configuration dictates their interaction with bacterial enzymes and transporters. Research demonstrates that the stereochemistry of these conjugates significantly impacts their antimycobacterial potency against Mycobacterium tuberculosis (Mtb) H37Ra [4].
In studies of N-pyrazinoyl amino acid esters, derivatives incorporating L-amino acids consistently outperformed their D-configured counterparts. For example, the L-phenylglycine methyl ester conjugate exhibited exceptional activity (MIC < 1.95 µg/mL), while its D-enantiomer was substantially less potent [4]. This stereochemical preference extends to aliphatic amino acid derivatives: the L-alanine ethyl ester conjugate showed higher activity than the corresponding D-isomer. The observed enantioselectivity suggests specific recognition by chiral bacterial enzymes or transporters, potentially involved in prodrug activation or cellular uptake [4].
The stereochemistry also influences lipophilicity and metabolic stability. Derivatives with L-configurations generally displayed optimal lipophilicity profiles, balancing membrane penetration and aqueous solubility—factors critical for reaching intracellular Mtb populations. Molecular descriptors calculated for these diastereomers reveal distinct conformational preferences that may facilitate interaction with bacterial targets. These findings underscore the importance of stereochemical control in developing next-generation POA derivatives to overcome pyrazinamide resistance while leveraging POA's unique mechanism of action [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7